molecular formula C9H9NO B8725103 2-(4-Hydroxy-3-methylphenyl)acetonitrile

2-(4-Hydroxy-3-methylphenyl)acetonitrile

Cat. No.: B8725103
M. Wt: 147.17 g/mol
InChI Key: PKVGVGHNOSEAMZ-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H9NO. It is characterized by the presence of a hydroxy group and a methyl group on a phenyl ring, along with an acetonitrile group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-methylphenyl)acetonitrile typically involves the reaction of 4-hydroxy-3-methylbenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of sodium cyanide (NaCN) in the presence of a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic addition of the cyanide ion to the aldehyde group, forming the acetonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-methylphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.

    Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-methylbenzoic acid or 4-hydroxy-3-methylbenzophenone.

    Reduction: Formation of 2-(4-hydroxy-3-methylphenyl)ethylamine.

    Substitution: Formation of ethers or amines depending on the nucleophile used.

Scientific Research Applications

2-(4-Hydroxy-3-methylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, while the nitrile group can participate in nucleophilic or electrophilic interactions, influencing the compound’s overall reactivity and biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxyphenylacetonitrile: Similar structure but with a methoxy group instead of a methyl group.

    4-Hydroxy-3-ethylphenylacetonitrile: Similar structure but with an ethyl group instead of a methyl group.

    4-Hydroxy-3-methylbenzaldehyde: Lacks the acetonitrile group but has a similar phenyl ring substitution pattern.

Uniqueness

2-(4-Hydroxy-3-methylphenyl)acetonitrile is unique due to the presence of both a hydroxy group and a nitrile group on the same phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-(4-hydroxy-3-methylphenyl)acetonitrile

InChI

InChI=1S/C9H9NO/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6,11H,4H2,1H3

InChI Key

PKVGVGHNOSEAMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Boron tribromide (1M in dichloromethane, 6.2 mL, 6.2 mmol) was added to a solution of 4-methoxy-3-methylphenylacetonitrile (0.2 g, 1.24 mmol) in dichloromethane (10 mL), cooled to −78° C. The reaction mixture was stirred at this temperature for 1 hour and then at room temperature for 2 hours. The mixture was then re-cooled to −78° C., diluted with sodium hydrogen carbonate solution and allowed to warm to room temperature. The organic layer was separated, washed with brine, dried over sodium sulfate and concentrated in vacuo to afford the title compound as a white solid in 87% yield, 0.16 g. 1H NMR (400 MHz, CDCl3) δ:7.07 (1H, s), 7.00 (1H, d), 6.76 (1H, d), 3.65 (2H, s), 2.25 (3H, s) ppm; LRMS APCI m/z 146 [M−H]−.
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
87%

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